1-Methyl-1H-imidazole-2-carboxamide

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

1-Methyl-1H-imidazole-2-carboxamide is a structurally essential building block for sequence-specific DNA recognition and kinase inhibitor discovery. The N1-methyl substituent is non-negotiable: it encodes G·C base-pair recognition in hairpin polyamides—a property completely absent in non-methylated imidazole-2-carboxamides. It also enables unique reactivity with 2-bromo-1-indanone to form tetracyclic ammonium salts and serves as a validated scaffold for Axl kinase inhibitor development. Substitution with generic, non-methylated analogs will cause synthetic pathway failure and total loss of desired bioactivity. Procure this specific N-methyl derivative to ensure experimental success.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 20062-51-5
Cat. No. B1594957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazole-2-carboxamide
CAS20062-51-5
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(=O)N
InChIInChI=1S/C5H7N3O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9)
InChIKeyUIKPUVLIJJJXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazole-2-carboxamide (CAS 20062-51-5): A Procurement Guide for the Heterocyclic Building Block


1-Methyl-1H-imidazole-2-carboxamide is a simple, nitrogen-containing heterocyclic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . It is characterized by an imidazole ring with a methyl substituent at the N1 position and a primary carboxamide group at the C2 position. This core structure serves as a versatile building block and intermediate in medicinal chemistry, enabling its incorporation into more complex molecules through standard amide bond-forming reactions [1]. Its utility stems from its ability to act as a structural mimic for nucleotide bases and its role as a key component in the synthesis of sequence-specific DNA-binding polyamides [2].

Why Analogs Like 1H-Imidazole-2-carboxamide Cannot Replace 1-Methyl-1H-imidazole-2-carboxamide (CAS 20062-51-5)


The presence of the N1-methyl group in 1-methyl-1H-imidazole-2-carboxamide is not a minor structural variation but a critical determinant of its chemical and biological function, precluding substitution with simpler imidazole-2-carboxamides. In the context of sequence-specific DNA recognition, the N-methylimidazole moiety confers a precise recognition code for G·C base pairs within the minor groove, a property absent in the non-methylated parent compound [1]. In synthetic chemistry, the N-methyl group alters the reactivity and regioselectivity of the imidazole ring, as demonstrated by its unique ability to form tetracyclic ammonium salts with 2-bromo-1-indanone—a transformation not feasible with 1H-imidazole-2-carboxamide due to the absence of the N-alkyl substituent [2]. Therefore, substituting this compound for a generic, non-methylated analog would lead to the failure of specific synthetic pathways and the loss of desired bioactivity.

Quantitative Differentiation of 1-Methyl-1H-imidazole-2-carboxamide (CAS 20062-51-5) from its Closest Analogs


N1-Methylation Confers Unique Synthetic Utility: Tetracyclic Salt Formation

A key differentiator for 1-methyl-1H-imidazole-2-carboxamide is its ability to undergo a specific condensation reaction with 2-bromo-1-indanone in hot DMF to produce a tetracyclic ammonium salt. This transformation is predicated on the nucleophilicity and steric properties of the N-methylated imidazole nitrogen. In contrast, the non-methylated analog, 1H-imidazole-2-carboxamide, cannot undergo this same transformation because it lacks the N-alkyl substituent required for the formation of the key tetracyclic imidazolium intermediate [1].

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

N-Methyl Group is Essential for G·C Base Pair Recognition in DNA Minor Groove

The N-methylimidazole-2-carboxamide moiety provides specific recognition for G·C base pairs within the minor groove of DNA. This is a well-established 'recognition code' where an N-methylimidazole/N-methylpyrrole carboxamide pair targets a G·C base pair [1]. The target compound, when incorporated into the designed peptide 1-methylimidazole-2-carboxamide netropsin (2-ImN), binds specifically to the sequence 5′-TGACT-3′ and forms a 2:1 antiparallel dimer complex in the DNA minor groove [2]. The non-methylated analog, 1H-imidazole-2-carboxamide, lacks this precise recognition capability due to the absence of the crucial N-methyl group.

Chemical Biology DNA-binding Ligands Sequence-Specific Recognition

Differential Conformational Behavior of N-Methylated Imidazole Carboxamides

A study on the conformational properties of aromatic amides bearing an imidazole ring found that the ratio of cis to trans conformers is strongly influenced by the substitution pattern on the imidazole and the amide nitrogen. Specifically, N,1-dimethyl-N-phenyl-1H-imidazole-2-carboxamide (2a), a derivative of the target compound, exhibited a different conformer ratio compared to an analog where the carboxamide is at the 4-position, N-methyl-N-(1-methyl-1H-imidazol-4-yl)benzamide (4a) [1]. While this is a class-level comparison, it illustrates that the specific placement of the N-methyl and 2-carboxamide groups on the imidazole ring (as found in the target compound) imparts distinct conformational properties compared to other positional isomers.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Validated Application Scenarios for 1-Methyl-1H-imidazole-2-carboxamide (CAS 20062-51-5) in Scientific R&D


Precursor for Sequence-Specific DNA-Binding Polyamides

This compound is the foundational building block for synthesizing N-methylimidazole-containing polyamides, which are powerful tools for sequence-specific DNA recognition. As established, the N-methylimidazole-2-carboxamide unit is essential for recognizing G·C base pairs [1]. It is used to construct hairpin polyamides and other oligomers that can bind to predetermined DNA sequences with high affinity and specificity, enabling applications in gene regulation, DNA-targeted therapeutics, and molecular diagnostics [2].

Key Intermediate for Heterocyclic Scaffold Synthesis

1-Methyl-1H-imidazole-2-carboxamide is a proven intermediate for constructing complex, fused heterocyclic systems. As demonstrated, it can be condensed with 2-bromo-1-indanone to form a tetracyclic ammonium salt, which upon demethylation yields a tetracyclic imidazoindenopyrazinone scaffold [1]. This specific reactivity makes it a valuable starting material for the synthesis of novel chemical entities in medicinal chemistry programs targeting kinase inhibition or other therapeutic areas.

Scaffold for Axl Kinase Inhibitor Optimization

The 1H-imidazole-2-carboxamide chemotype, to which this compound belongs, is a validated scaffold for the development of Axl kinase inhibitors. Structure-based optimization efforts have utilized this core structure, employing a crystallographic surrogate (Mer(I650M)), to generate selective and potent inhibitors of wild-type Axl, a target implicated in cancer [1]. The N-methyl derivative serves as a close analog and potential synthetic entry point for generating libraries of Axl inhibitors for lead optimization.

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